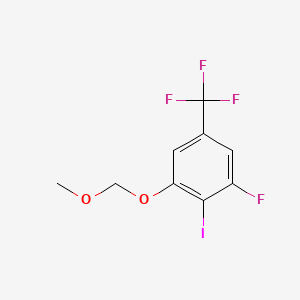
5,8,4'-Trihydroxy-7-methoxyflavone 8-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside: is a natural flavonoid compoundThis compound is characterized by its molecular formula C22H22O11 and a molecular weight of 462.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside typically involves the glycosylation of 5,8,4’-Trihydroxy-7-methoxyflavone. This process can be achieved through various methods, including enzymatic glycosylation or chemical glycosylation using glycosyl donors and catalysts .
Industrial Production Methods: : Industrial production of this compound often involves the extraction from natural sources, such as plants belonging to the Acanthaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at various positions on the flavone ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside .
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a reference standard for the identification and quantification of flavonoids in plant extracts. It is also used in the synthesis of other flavonoid derivatives .
Biology: : In biological research, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is studied for its antioxidant properties. It is used to investigate the mechanisms of oxidative stress and its impact on cellular functions .
Medicine: : In medicine, this compound is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It is used in preclinical studies to evaluate its efficacy and safety .
Industry: : In the industrial sector, 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is used in the formulation of dietary supplements and functional foods due to its health benefits .
Mechanism of Action
The mechanism of action of 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . For example, it inhibits the activity of adenosine 3’,5’-cyclic monophosphate phosphodiesterase, leading to increased levels of cyclic AMP and subsequent activation of protein kinase A .
Comparison with Similar Compounds
Similar Compounds
5,7,4’-Trihydroxy-8-methoxyflavanone (Caldomomin): This compound shares a similar flavonoid structure but differs in the position of the methoxy group.
7,3’,4’-Tri-O-methylluteolin (5-Hydroxy-3’,4’,7-trimethoxyflavone): This compound has additional methoxy groups, leading to different biological activities.
Uniqueness: : 5,8,4’-Trihydroxy-7-methoxyflavone 8-O-glucoside is unique due to its specific glycosylation at the 8-O position, which imparts distinct biological properties and enhances its solubility and stability compared to other similar flavonoids .
Properties
Molecular Formula |
C22H22O11 |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-12(26)16-11(25)6-13(9-2-4-10(24)5-3-9)31-21(16)20(14)33-22-19(29)18(28)17(27)15(8-23)32-22/h2-7,15,17-19,22-24,26-29H,8H2,1H3/t15-,17-,18+,19-,22+/m1/s1 |
InChI Key |
VEFXIXFPSFIBMM-LNBCOLIQSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


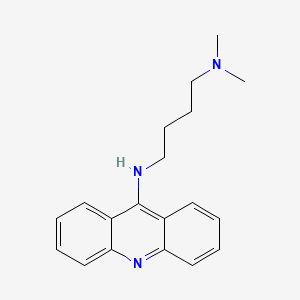
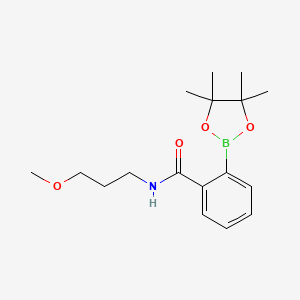

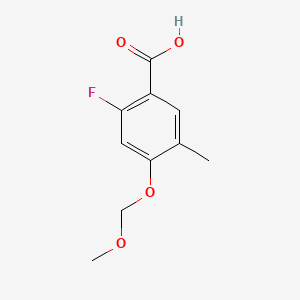
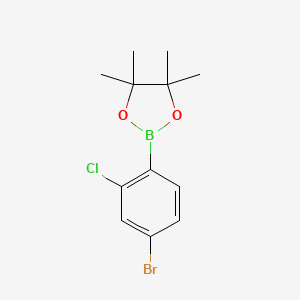
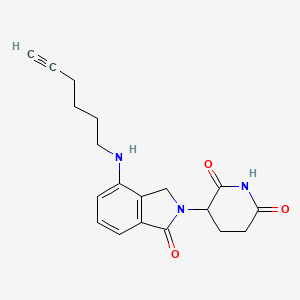
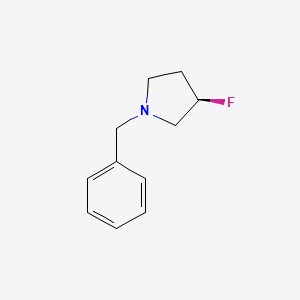
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)



![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759323.png)
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
